An In-depth Technical Guide to 1-Bromo-1-fluorocyclohexane: Synthesis and Properties
An In-depth Technical Guide to 1-Bromo-1-fluorocyclohexane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and properties of the halogenated cyclohexane (B81311) derivative, 1-bromo-1-fluorocyclohexane. While specific experimental data for this compound is limited in publicly available literature, this document outlines a plausible synthetic pathway and projects its key physical and spectroscopic properties based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the potential applications of this and similar geminal bromofluorinated cyclic scaffolds.
Introduction
Halogenated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions. The introduction of both bromine and fluorine onto the same carbon atom in a cyclic framework, as in 1-bromo-1-fluorocyclohexane, creates a chiral center and a functional handle for a variety of chemical transformations. This geminal arrangement of two different halogens offers unique reactivity and potential for the synthesis of novel and complex molecular architectures.
This guide will detail a proposed synthetic route for 1-bromo-1-fluorocyclohexane, starting from the readily available cyclohexanone (B45756). Furthermore, it will present a tabulated summary of its predicted physical and spectroscopic properties, which are essential for its identification, characterization, and further application in research and development.
Synthesis of 1-Bromo-1-fluorocyclohexane
Proposed Synthetic Pathway
The proposed synthesis of 1-bromo-1-fluorocyclohexane from cyclohexanone involves a three-step sequence:
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Formation of Cyclohexanone Hydrazone: Cyclohexanone is first converted to its corresponding hydrazone by reaction with hydrazine (B178648).
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Oxidative Bromination: The hydrazone is then subjected to oxidative bromination to yield 1,1-dibromocyclohexane (B76172).
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Halogen Exchange (Halex) Reaction: Finally, a selective halogen exchange reaction is performed to replace one of the bromine atoms with a fluorine atom, yielding the target compound, 1-bromo-1-fluorocyclohexane.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the proposed synthesis. Note: This protocol is based on analogous transformations and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of Cyclohexanone Hydrazone
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To a stirred solution of cyclohexanone (1.0 eq) in ethanol, add hydrazine hydrate (B1144303) (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer to obtain the crude cyclohexanone hydrazone, which can be used in the next step without further purification.
Step 2: Synthesis of 1,1-Dibromocyclohexane
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In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the crude cyclohexanone hydrazone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of bromine (2.2 eq) in DCM dropwise to the stirred solution. Control the addition rate to maintain the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation to obtain 1,1-dibromocyclohexane.
Step 3: Synthesis of 1-Bromo-1-fluorocyclohexane
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To a solution of 1,1-dibromocyclohexane (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or sulfolane), add a fluorinating agent such as silver(I) fluoride (B91410) (AgF) or a mixture of potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6).
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Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
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Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to isolate 1-bromo-1-fluorocyclohexane.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 1-bromo-1-fluorocyclohexane.
Physical and Chemical Properties
As there is a lack of experimentally determined data for 1-bromo-1-fluorocyclohexane, the following table summarizes its computed physical and chemical properties, primarily sourced from the PubChem database.[1] These values provide a useful estimation for handling and characterization of the compound.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₆H₁₀BrF | PubChem[1] |
| Molecular Weight | 181.05 g/mol | PubChem[1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 160-180 °C (estimated at 760 mmHg) | Estimation based on analogous compounds |
| Density | ~1.45 g/cm³ (predicted) | - |
| Refractive Index | ~1.48 (predicted) | - |
| LogP (XLogP3) | 3.1 | PubChem[1] |
| CAS Number | 1373033-61-7 | PubChem[1] |
Spectroscopic Properties (Predicted)
Detailed experimental spectroscopic data for 1-bromo-1-fluorocyclohexane are not available. The following sections provide a predictive analysis of the expected spectroscopic features based on the principles of NMR, IR, and mass spectrometry, and by comparison with structurally similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-bromo-1-fluorocyclohexane is expected to show complex multiplets for the methylene (B1212753) protons of the cyclohexane ring. The chemical shifts will be influenced by the electronegative bromine and fluorine atoms.
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δ 1.5-2.5 ppm: A series of overlapping multiplets corresponding to the ten protons on the cyclohexane ring. The protons on the carbons adjacent to the C-Br/F carbon (C2 and C6) are expected to be the most downfield-shifted.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the presence of four distinct signals for the cyclohexane carbons, with the carbon bearing the halogens showing a significant downfield shift and splitting due to coupling with the fluorine atom.
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δ 90-110 ppm (doublet, ¹JCF ≈ 250-300 Hz): The C1 carbon atom, directly attached to both bromine and fluorine. The large coupling constant is characteristic of a one-bond C-F interaction.[2]
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δ 30-40 ppm: The C2 and C6 carbons adjacent to the halogenated carbon.
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δ 20-30 ppm: The C3, C5, and C4 carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum of 1-bromo-1-fluorocyclohexane will be dominated by absorptions corresponding to C-H and C-X (X = F, Br) bond vibrations.
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2850-3000 cm⁻¹: C-H stretching vibrations of the methylene groups in the cyclohexane ring.
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1000-1100 cm⁻¹: C-F stretching vibration. This is expected to be a strong absorption band.[3]
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500-700 cm⁻¹: C-Br stretching vibration. This absorption is typically found in the fingerprint region and may be of weak to medium intensity.[3]
Mass Spectrometry
The mass spectrum of 1-bromo-1-fluorocyclohexane will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
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M⁺ and M⁺+2 peaks: The molecular ion peaks will be observed at m/z values corresponding to the molecular weight of the compound, with the M⁺+2 peak having nearly the same intensity as the M⁺ peak.
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Fragmentation: Common fragmentation pathways would involve the loss of a bromine radical ([M-Br]⁺), a fluorine radical ([M-F]⁺), or hydrogen halides ([M-HBr]⁺, [M-HF]⁺). The fragmentation of cyclic alkanes would also contribute to the overall pattern.[4][5]
Safety and Handling
While specific toxicity data for 1-bromo-1-fluorocyclohexane is not available, it should be handled with the standard precautions for halogenated organic compounds. It is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
1-Bromo-1-fluorocyclohexane is a halogenated cyclohexane with potential applications in organic synthesis and medicinal chemistry. Although detailed experimental data for this compound is scarce, this technical guide has provided a plausible synthetic route and a comprehensive set of predicted physical and spectroscopic properties. This information is intended to facilitate further research and exploration of the chemistry and potential applications of this and related geminal bromofluorinated compounds. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that the provided protocols and data are predictive and will require experimental validation.
